molecular formula C9H13N5O B12925009 9H-Purine-9-butanol, 6-amino- CAS No. 715-68-4

9H-Purine-9-butanol, 6-amino-

Cat. No.: B12925009
CAS No.: 715-68-4
M. Wt: 207.23 g/mol
InChI Key: YVGRTJPOYUDDOY-UHFFFAOYSA-N
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Description

9H-Purine-9-butanol, 6-amino-: is a compound belonging to the class of 6-aminopurines. These compounds are characterized by the presence of an amino group at the 6th position of the purine ring. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. The compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-butanol, 6-amino- typically involves the halogenation of 2-amino-9-(2-substituted ethyl)purine to give 2-amino-9-(2-halogenoethyl)purine. This halogenated compound is then reacted with diethylmalonate under relatively mild reaction conditions to produce the desired compound . The reaction conditions often involve the use of polar or nonpolar organic solvents and halogenating agents.

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high selectivity and process efficiency. The use of mild reaction conditions and effective halogenating agents allows for the production of the compound in a pure form with high yield .

Chemical Reactions Analysis

Types of Reactions: 9H-Purine-9-butanol, 6-amino- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various halogenated and oxidized derivatives of the original compound .

Scientific Research Applications

Chemistry: In chemistry, 9H-Purine-9-butanol, 6-amino- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It has been shown to act as an inhibitor of certain enzymes and receptors, making it valuable in the study of biochemical pathways .

Medicine: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and other chemical products. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different compounds .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9H-Purine-9-butanol, 6-amino- lies in its butanol group, which provides different chemical properties and reactivity compared to its similar compounds. This structural difference allows for unique applications and reactions that are not possible with other 6-aminopurines .

Properties

CAS No.

715-68-4

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)butan-1-ol

InChI

InChI=1S/C9H13N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h5-6,15H,1-4H2,(H2,10,11,12)

InChI Key

YVGRTJPOYUDDOY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCO)N

Origin of Product

United States

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